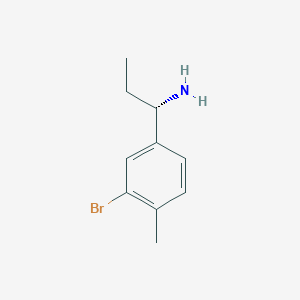
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Chiral Resolution: The racemic mixture of 1-(3-Bromo-4-methylphenyl)propan-1-amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes, optimized for yield and purity. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of amine-containing molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-4-methylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Bromo-4-methylphenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
1-(3-Bromo-4-methylphenyl)propan-2-amine: A compound with the amine group on the second carbon of the propyl chain.
Uniqueness
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
QJZKKHIDKVGVMA-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)Br)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


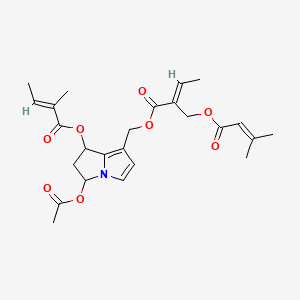
![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)



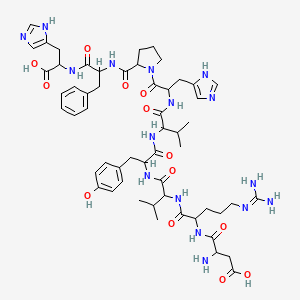
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

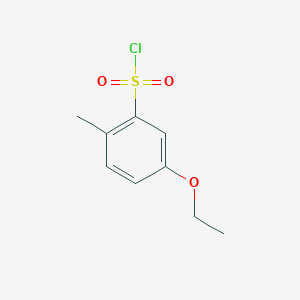
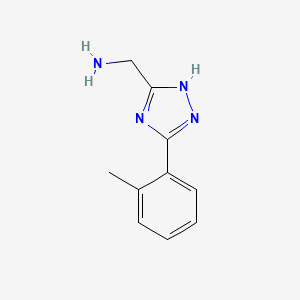
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

